7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid is a complex organic compound that combines several functional groups, including adamantane, piperazine, quinoline, and carboxylic acid. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is typically synthesized through the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then reacted with piperazine to form the adamantane-piperazine derivative.
The final step involves the coupling of the adamantane-piperazine derivative with the quinoline derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The fluoro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantane-1,3,5,7-tetracarboxylic acid , while substitution of the fluoro group can yield various quinoline derivatives.
Scientific Research Applications
7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication . For its anticancer activity, the compound may inhibit specific kinases or other proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane core structure.
Quinoline derivatives: Compounds such as chloroquine and quinine are well-known quinoline derivatives with antimalarial activity.
Piperazine derivatives: Compounds like piperazine citrate and piperazine phosphate are used as anthelmintics.
Uniqueness
7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid is unique due to its combination of multiple functional groups, which confer a broad range of biological activities. The presence of the adamantane moiety enhances its lipophilicity and membrane permeability, while the quinoline and piperazine moieties contribute to its antibacterial and anticancer properties .
Properties
Molecular Formula |
C28H33FN4O4S |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
7-[4-(adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C28H33FN4O4S/c1-2-31-15-20(25(35)36)24(34)19-10-21(29)23(11-22(19)31)32-3-5-33(6-4-32)27(38)30-26(37)28-12-16-7-17(13-28)9-18(8-16)14-28/h10-11,15-18H,2-9,12-14H2,1H3,(H,35,36)(H,30,37,38) |
InChI Key |
JUGJNAIDTYGORN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C45CC6CC(C4)CC(C6)C5)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.